Cas no 320422-84-2 (Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate)

Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate 化学的及び物理的性質
名前と識別子
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- ETHYL 2-([(4-METHOXYANILINO)CARBOTHIOYL]AMINO)ACETATE
- Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate
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- MDL: MFCD00975529
じっけんとくせい
- ゆうかいてん: 141-143°C
Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433398-1g |
Ethyl ((4-methoxyphenyl)carbamothioyl)glycinate |
320422-84-2 | 90% | 1g |
¥5450.00 | 2024-08-02 | |
abcr | AB157998-500 mg |
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate, 90%; . |
320422-84-2 | 90% | 500MG |
€678.60 | 2023-03-20 | |
abcr | AB157998-1 g |
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate, 90%; . |
320422-84-2 | 90% | 1g |
€1,312.80 | 2023-03-20 | |
abcr | AB157998-500mg |
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate, 90%; . |
320422-84-2 | 90% | 500mg |
€678.60 | 2024-04-15 | |
A2B Chem LLC | AI73764-1mg |
ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}acetate |
320422-84-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
TRC | E175700-1mg |
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate |
320422-84-2 | 1mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB157998-1g |
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate, 90%; . |
320422-84-2 | 90% | 1g |
€1312.80 | 2024-04-15 | |
A2B Chem LLC | AI73764-1g |
ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}acetate |
320422-84-2 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI73764-5mg |
ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}acetate |
320422-84-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI73764-500mg |
ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}acetate |
320422-84-2 | >90% | 500mg |
$720.00 | 2024-04-20 |
Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetateに関する追加情報
Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate and Its Significance in Modern Chemical Biology
Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate, a compound with the CAS number 320422-84-2, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its intricate molecular structure, has garnered attention in recent years due to its potential applications in drug discovery and chemical biology. The presence of multiple functional groups, including 4-methoxyanilino and carbothioylamino moieties, makes it a versatile scaffold for developing novel therapeutic agents.
The Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate molecule exhibits unique chemical properties that make it particularly valuable in synthetic chemistry. The combination of an ester group and a thiourea moiety provides a rich platform for further functionalization, enabling the creation of complex derivatives with tailored biological activities. This flexibility has been exploited in various research settings, where the compound serves as a key intermediate in the synthesis of inhibitors targeting specific enzymatic pathways.
In the realm of pharmaceutical research, Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate has been explored for its potential role in modulating inflammatory responses. Recent studies have highlighted its efficacy in inhibiting the activity of certain kinases, which are crucial regulators of cellular processes involved in inflammation. The 4-methoxyanilino group, known for its ability to interact with biological targets, plays a pivotal role in enhancing the compound's binding affinity to these kinases. This interaction is further augmented by the presence of the carbothioylamino moiety, which contributes to the molecule's overall pharmacological profile.
The compound's significance extends beyond its inhibitory properties. Researchers have also investigated its potential as a chelating agent, leveraging its ability to coordinate with metal ions. This property is particularly relevant in the development of metallodrugs, where Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate could serve as a precursor for designing metal-based therapeutic agents with enhanced stability and bioavailability. Such agents have shown promise in treating various diseases, including cancer and neurodegenerative disorders.
Advances in computational chemistry have further enhanced the understanding of Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate's behavior. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches have been complemented by experimental validations, confirming the predicted pharmacological activities. The integration of computational and experimental techniques has significantly accelerated the drug discovery process, making compounds like Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate more accessible for therapeutic development.
The growing interest in Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate is also reflected in its increasing adoption across various research institutions. Academic laboratories and pharmaceutical companies alike are utilizing this compound to explore new avenues in drug design. Its multifaceted applications make it an indispensable tool for chemists and biologists working at the intersection of chemistry and medicine. As research continues to uncover new possibilities, Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate is poised to play an even greater role in shaping the future of pharmaceutical innovation.
The future prospects of Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate are bright, with ongoing studies aiming to expand its therapeutic applications. Researchers are exploring its potential in treating metabolic disorders, where its ability to modulate enzyme activity could offer novel treatment strategies. Additionally, investigations into its antimicrobial properties are underway, highlighting its versatility beyond traditional therapeutic areas.
In conclusion, Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate (CAS number 320422-84-2) stands as a testament to the power of interdisciplinary research in chemical biology. Its unique structure and functional properties make it a valuable asset in drug discovery efforts. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a pivotal role in developing innovative treatments for a wide range of diseases.
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